Product packaging for 3-Iodo-4-chloro-5-nitro-(1H)indazole(Cat. No.:)

3-Iodo-4-chloro-5-nitro-(1H)indazole

Cat. No.: B12281375
M. Wt: 323.47 g/mol
InChI Key: VGMMCLDYCGTWTI-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles as Research Scaffolds in Organic and Medicinal Chemistry

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in the fields of organic and medicinal chemistry. researchgate.netnih.gov This core structure is a vital building block for creating a wide array of synthetic compounds with diverse pharmacological activities. nih.govpnrjournal.com The unique chemical properties and tautomeric forms of the indazole nucleus make it a versatile foundation for the development of new therapeutic agents. researchgate.net

The significance of indazole derivatives is underscored by their presence in numerous commercially available drugs and compounds currently in clinical trials. researchgate.netnih.gov These molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. nih.govnih.gov For instance, drugs like niraparib, an anticancer agent, and pazopanib, a tyrosine kinase inhibitor, feature the indazole core, highlighting its importance in modern drug discovery. nih.gov The ability of the indazole scaffold to be diversely substituted allows chemists to fine-tune the pharmacological profile of the resulting molecules, making it a continued focus of intensive research. exlibrisgroup.comresearchgate.net

Overview of Strategic Halogen and Nitro Group Placement on Aromatic Systems for Modulating Reactivity and Biological Interactions

The strategic placement of halogen atoms (such as iodine and chlorine) and nitro groups onto aromatic systems like the indazole ring is a fundamental tactic in medicinal chemistry to modulate a compound's reactivity and biological interactions. These substituents, known as functional groups, alter the electronic properties of the aromatic ring, which in turn influences how the molecule interacts with biological targets.

Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions, meaning they decrease the reaction rate compared to an unsubstituted benzene ring. masterorganicchemistry.com This is due to their electron-withdrawing inductive effect. However, they can also donate electron density through resonance, which influences the orientation of incoming electrophiles, typically directing them to the ortho and para positions. masterorganicchemistry.comchemistrysteps.com This dual electronic nature allows for precise control over synthetic pathways.

Research Context of 3-Iodo-4-chloro-5-nitro-(1H)indazole within the Field of Polyfunctionalized Indazole Chemistry

The compound this compound is a prime example of a polyfunctionalized indazole, a class of molecules that has garnered significant interest for its potential in developing novel therapeutic agents. The presence of three distinct functional groups—an iodine atom at position 3, a chlorine atom at position 4, and a nitro group at position 5—makes this a highly versatile intermediate for further chemical modifications.

Each substituent offers a unique chemical handle for synthetic transformations. The iodo group at the C-3 position is a particularly useful leaving group for cross-coupling reactions, such as the Suzuki or Heck reactions, which are powerful methods for forming carbon-carbon bonds. google.com This allows for the introduction of a wide variety of other molecular fragments at this position. The chlorine atom and the nitro group further modulate the reactivity of the indazole ring system.

The study of such polyfunctionalized indazoles is crucial for exploring the chemical space around this privileged scaffold. By systematically modifying each position, researchers can generate libraries of novel compounds for biological screening. This approach is central to modern drug discovery, where the goal is to identify molecules with high potency and selectivity for a specific biological target. The synthesis and derivatization of compounds like this compound are therefore key activities in the ongoing quest for new and improved medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClIN3O2 B12281375 3-Iodo-4-chloro-5-nitro-(1H)indazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-iodo-5-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN3O2/c8-6-4(12(13)14)2-1-3-5(6)7(9)11-10-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMMCLDYCGTWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 4 Chloro 5 Nitro 1h Indazole and Structural Analogs

Retrosynthetic Analysis of 3-Iodo-4-chloro-5-nitro-(1H)indazole

A plausible retrosynthetic analysis of this compound suggests a stepwise introduction of the substituents onto a pre-formed indazole core. The C3-iodination is often a late-stage functionalization due to the reactivity of the C3 position of the indazole ring. chim.itmdpi.commdpi.com Therefore, the primary disconnection would be the C-I bond, leading back to 4-chloro-5-nitro-(1H)indazole.

Further disconnection of the 4-chloro-5-nitro-(1H)indazole intermediate can be envisioned through two main pathways. The first involves the chlorination of 5-nitro-(1H)indazole. The second, and often more synthetically viable route, would be the nitration of 4-chloro-(1H)indazole. The synthesis of 4-chloro-(1H)indazole itself can be achieved from commercially available starting materials like 3-chloro-2-methylaniline. researchgate.net This retrosynthetic approach allows for the strategic and controlled introduction of each functional group, minimizing the formation of undesired isomers.

Directed Functionalization at Specific Indazole Positions

The synthesis of polysubstituted indazoles requires robust and regioselective methodologies for the introduction of functional groups at specific positions of the indazole ring.

The C3 position of the 1H-indazole ring is amenable to electrophilic substitution, making direct iodination a feasible strategy.

Direct iodination of the indazole ring at the C3 position is a widely employed and efficient method. chim.it The use of molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common protocol. mdpi.commdpi.com This method proceeds via the deprotonation of the N1-proton, followed by the attack of the resulting indazolide anion on molecular iodine.

N-Iodosuccinimide (NIS) is another effective electrophilic iodinating agent that can be used for the C3-iodination of indazoles, often in the presence of a catalyst. researchgate.net Electrochemical methods, while less common, offer an alternative approach for the generation of the iodinating species in situ, providing a potentially greener and more controlled reaction environment.

Table 1: Direct C3-Iodination of Indazoles

Indazole SubstrateIodinating AgentBaseSolventYieldReference
1H-IndazoleI₂KOHDMFGood mdpi.com
6-BromoindazoleI₂KOHDMFGood chim.it
5-MethoxyindazoleI₂KOHDioxaneQuantitative chim.it

While direct iodination is often effective, metal-catalyzed approaches can offer alternative reactivity and substrate scope. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used for the functionalization of the C3 position of indazoles. mdpi.comresearchgate.net Although typically employed for C-C bond formation, modifications of these methods could potentially be adapted for C-I bond formation. More direct metal-catalyzed C-H iodination reactions are also an area of active research in heterocyclic chemistry.

In more complex indazole scaffolds, the directing effects of existing substituents play a crucial role in achieving site-specific iodination. For the synthesis of this compound, the C3-iodination would be performed on the 4-chloro-5-nitro-(1H)indazole intermediate. The electron-withdrawing nature of the chloro and nitro groups would likely decrease the nucleophilicity of the indazole ring, potentially requiring harsher reaction conditions for the C3-iodination compared to unsubstituted indazole. However, the C3 position generally remains the most susceptible to electrophilic attack in 1H-indazoles.

The introduction of a chlorine atom at the C4 position of the indazole ring requires careful consideration of the synthetic strategy. Direct chlorination of the indazole ring often leads to a mixture of products. Therefore, a more controlled approach is necessary.

An effective method for the synthesis of 4-chloro-(1H)indazole starts from 3-chloro-2-methylaniline. researchgate.net This starting material undergoes a diazotization reaction followed by cyclization to afford the 4-chloro-(1H)indazole core. This method ensures the regioselective placement of the chlorine atom at the desired C4 position. Subsequent nitration of this intermediate would then lead to 4-chloro-5-nitro-(1H)indazole. The directing effects of the chloro group and the pyrazole (B372694) part of the indazole ring would need to be considered to achieve selective nitration at the C5 position.

Table 2: Synthesis of 4-Chloro-1H-indazole

Starting MaterialKey TransformationProductReference
3-Chloro-2-methylanilineDiazotization and cyclization4-Chloro-1H-indazole researchgate.net

An in-depth examination of the synthetic pathways leading to the formation of this compound and its structural analogs reveals a series of sophisticated chemical strategies. The introduction of specific substituents at the C4, and C5 positions of the indazole scaffold requires precise control over reaction conditions and a thorough understanding of the underlying reaction mechanisms. This article focuses exclusively on the methodologies for introducing the chloro and nitro functionalities onto a pre-functionalized indazole core.

2

The synthesis of the target compound necessitates a multi-step approach involving the sequential introduction of halogen and nitro groups onto the indazole ring. The chlorination at the C4 position and nitration at the C5 position are critical transformations that are explored in detail below.

1 Electrophilic Chlorination Strategies

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic compounds. wikipedia.org For indazole scaffolds, which are considered electron-rich aromatic systems, direct chlorination can be achieved using various electrophilic chlorine sources. The reactivity of the indazole ring, however, is influenced by the existing substituents.

Typical reagents for such transformations include N-chlorosuccinimide (NCS) or chlorine gas. For less reactive aromatic substrates, the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is often required to generate a more potent electrophilic species. wikipedia.org An iodine(III)-based protocol, combining [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with AlCl₃, has been demonstrated for the electrophilic chlorination of N-tosyl anilines under non-acidic conditions, a strategy that could potentially be adapted for indazole systems. researchgate.net The reaction proceeds by activating the chlorine source to create a highly electrophilic complex that is then attacked by the electron-rich benzene (B151609) portion of the indazole ring.

Table 1: Electrophilic Chlorination Reagents
ReagentCatalyst/ConditionsPlausible Application
N-Chlorosuccinimide (NCS)Lewis Acid (e.g., AlCl₃) or strong acidDirect chlorination of substituted indazoles.
Chlorine (Cl₂)Lewis Acid (e.g., FeCl₃, AlCl₃)Standard chlorination for aromatic rings.
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) / AlCl₃Non-acidic conditions, 50-70 °CIodine(III)-mediated chlorination, adaptable from aniline (B41778) derivatives. researchgate.net

2 Nucleophilic Aromatic Substitution on Precursors with Leaving Groups at C4

Nucleophilic aromatic substitution (SₙAr) presents an alternative pathway for introducing a chlorine atom at the C4 position. This strategy is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. researchgate.netnih.gov A synthetic route could involve a precursor like 3-iodo-4-fluoro-5-nitro-(1H)indazole. The fluorine atom at C4 serves as an excellent leaving group, and the C5-nitro group strongly activates the ring towards nucleophilic attack.

The reaction would proceed by treating the 4-fluoro precursor with a source of chloride ions, such as lithium chloride or another metal halide, in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of the fluoride (B91410) ion by the incoming chloride nucleophile. This method is widely employed in the synthesis of substituted heterocycles, including quinazolines and pyridines. researchgate.netnih.gov

3 Halogen Exchange Reactions for C4-Chlorination

Halogen exchange (Halex) reactions are a subset of nucleophilic aromatic substitution where one halogen is replaced by another. This method is mechanistically similar to the SₙAr pathway described above and relies on the same principles of aromatic ring activation by electron-withdrawing groups. For instance, a 3-iodo-4-bromo-5-nitro-(1H)indazole could potentially be converted to the desired 4-chloro product by treatment with a chloride source. The relative bond strengths and the reaction conditions, including the choice of solvent and counter-ion, would be critical factors in driving the equilibrium towards the chlorinated product. While specific examples on the C4-position of indazole are not prevalent, the principle is well-established in the synthesis of other electron-deficient aromatic systems.

3 Controlled C5-Nitration Pathways for Indazole Scaffolds

The introduction of a nitro group at the C5 position is a key step in the synthesis of the target compound. The regioselectivity of this reaction is paramount and is governed by the electronic properties of the indazole ring and its existing substituents.

1 Direct Nitration Reagents and Conditions

Direct nitration is the most common method for introducing a nitro group onto an aromatic ring. For indazoles, this is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). semanticscholar.org The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Alternative, milder nitrating systems have also been developed. These include mixtures of nitric acid and acetic anhydride (B1165640) or nitric acid in trifluoroacetic anhydride. semanticscholar.org Metal nitrates, such as bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) or iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), have been used as effective and regioselective nitrating agents for various aromatic compounds, offering a safer alternative to corrosive acid mixtures. researchgate.netresearchgate.net For a 3-iodo-4-chloro-(1H)indazole precursor, these reagents would be employed to introduce the nitro group at the C5 position.

Table 2: Direct Nitration Systems for Aromatic Compounds
Nitrating AgentConditionsReference
HNO₃ / H₂SO₄Mixed acid, typically at low temperatures (0-25 °C) semanticscholar.org
HNO₃ / Trifluoroacetic AnhydrideMilder conditions, 0-5 °C semanticscholar.org
Bismuth Nitrate (Bi(NO₃)₃·5H₂O)Acetic anhydride, DCM, mild reflux researchgate.net
Iron(III) Nitrate (Fe(NO₃)₃·9H₂O)TEMPO, DCE, 80 °C researchgate.net

2 Indirect Nitration via Reduction-Oxidation Sequences

An indirect, multi-step approach to C5-nitration involves the introduction of an amino group at the C5 position, followed by its conversion to a nitro group. This sequence typically involves:

C5-Amination : Introduction of an amino group, for example, via reduction of a pre-existing nitro group at another position followed by rearrangement, or through more complex synthetic routes.

Diazotization : The resulting 5-aminoindazole (B92378) is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl, H₂SO₄), to form a diazonium salt.

Nitro-de-diazoniation : The diazonium salt is then treated with sodium nitrite in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to replace the diazonium group with a nitro group.

This pathway is considerably more complex and lower-yielding than direct nitration and is generally reserved for cases where direct methods fail or lead to undesired isomers.

3 Regioselective Considerations for Nitro Group Introduction at C5 versus other positions (e.g., C3, C6, C7)

The regiochemical outcome of the electrophilic nitration of a substituted indazole is dictated by the electronic effects of the substituents already present on the ring. The indazole nucleus consists of a fused benzene and pyrazole ring. Electrophilic substitution generally occurs on the more electron-rich benzene ring (at positions C4, C5, C6, or C7) rather than the electron-deficient pyrazole ring.

In a 3-iodo-4-chloro-(1H)indazole precursor:

The Indazole Nitrogen (N1) : The lone pair on N1 is part of the aromatic system, and the N2 atom is electron-withdrawing, generally deactivating the pyrazole ring to electrophilic attack.

The C4-Chloro Group : The chloro group is also an ortho-, para-director and deactivating.

The combined directing effects of the C4-chloro group (directing to its ortho position, C5) and the inherent reactivity of the indazole ring typically favor substitution at the C5 position. Studies on the reactivity of various nitro-indazoles confirm that substitution patterns significantly influence the chemical properties of the molecule. acs.orgnih.gov Nitration at C5 is electronically favored over C7 due to steric hindrance from the pyrazole portion of the molecule. While nitration at C6 is possible, the directing influence of the C4-chloro group makes C5 the more probable site.

It is important to note that nitration at the C3 position can also occur, but often under different, non-electrophilic conditions, such as radical nitration using iron(III) nitrate and TEMPO, which has been shown to be selective for the C3 position of 2H-indazoles. researchgate.netnih.govdntb.gov.ua Therefore, choosing classic electrophilic nitration conditions (e.g., mixed acid) is crucial for achieving the desired C5-nitro isomer.

Sequential Introduction and Orthogonal Protection-Deprotection Strategies for Multiple Substituents (Iodo, Chloro, Nitro)

The synthesis of a trisubstituted indazole like this compound necessitates a strategy that allows for the sequential and regioselective introduction of each functional group. Orthogonal protection-deprotection strategies are crucial in this context, as they enable the unmasking of one reactive site while others remain protected. bham.ac.uk

A plausible strategy for the synthesis of this compound would likely involve the protection of the indazole nitrogen to prevent side reactions and to direct the regioselectivity of subsequent electrophilic substitutions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an example of a protecting group that can be regioselectively introduced at the N-2 position of the indazole ring. nih.gov This protecting group is advantageous as it can direct lithiation to the C-3 position, allowing for the introduction of an iodo group via reaction with an electrophilic iodine source. nih.gov The SEM group can be subsequently removed under mild conditions using tetrabutylammonium (B224687) fluoride (TBAF) or acid. nih.gov

The order of introduction of the chloro and nitro groups would depend on the directing effects of the substituents already present on the ring and the chosen starting material. For instance, starting with a pre-functionalized aniline derivative allows for the construction of the indazole ring with some substituents already in place.

Key Considerations for Sequential Introduction:

StepReactionReagents and ConditionsKey Challenge
Protection N-protection of the indazole ringSEM-Cl, NaH, DMFRegioselectivity between N-1 and N-2
Iodination C-3 iodinationn-BuLi, then I₂Achieving selective C-3 lithiation
Chlorination C-4 chlorinationN-Chlorosuccinimide (NCS)Controlling regioselectivity
Nitration C-5 nitrationHNO₃/H₂SO₄Preventing over-nitration or side reactions
Deprotection Removal of N-protecting groupTBAF or mild acidEnsuring stability of the final product

General Synthetic Routes for Indazole Core Formation

The construction of the indazole core is a fundamental aspect of synthesizing substituted indazoles. Various cyclization reactions can be employed, and the choice of method often depends on the availability of starting materials and the desired substitution pattern.

Several classical and modern methods exist for the formation of the 1H-indazole ring system.

Davis-Beirut Reaction: This method involves the reaction of a 2-aminobenzoxime with an activating agent like methanesulfonyl chloride, which undergoes a cyclization to form the 1H-indazole. This approach is notable for being metal-free and proceeding under mild conditions. nih.gov

From o-Toluidines: The diazotization of o-toluidine (B26562) derivatives followed by intramolecular cyclization is a well-established method for indazole synthesis. The substituents on the aniline ring determine the final substitution pattern of the indazole. google.com

From Arylhydrazones: The intramolecular C-H amination of arylhydrazones, often mediated by an oxidant like [bis-(trifluoroacetoxy)iodo]benzene (PIFA), provides a direct route to 1H-indazoles. nih.gov This method is advantageous for its metal-free conditions.

[3+2] Cycloaddition: The reaction of arynes with diazo compounds represents a powerful [3+2] cycloaddition strategy for the synthesis of 3-substituted indazoles. organic-chemistry.org

Comparison of Indazole Synthesis Methods:

MethodStarting MaterialsKey Features
Davis-Beirut Reaction2-AminobenzoximesMetal-free, mild conditions nih.gov
From o-ToluidinesSubstituted o-toluidinesClassical method, relies on diazotization google.com
From ArylhydrazonesArylhydrazonesMetal-free, direct C-H amination nih.gov
[3+2] CycloadditionArynes and diazo compoundsForms 3-substituted indazoles organic-chemistry.org

An alternative to de novo synthesis is the direct functionalization of an existing indazole scaffold that already contains some of the desired substituents. For example, a commercially available nitro-indazole could be sequentially halogenated.

The direct halogenation of indazoles can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. chim.it Iodination can be accomplished with iodine in the presence of a base. chim.it The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the indazole ring.

Nitration of an existing indazole can be carried out using standard nitrating agents like a mixture of nitric acid and sulfuric acid. chim.it However, these conditions are harsh and may not be compatible with sensitive functional groups. Milder, metal-free nitration methods have been developed, as discussed in the following sections.

A study on the reduction of 4-nitroindazoles using stannous chloride in different alcohols has shown the synthesis of new 7-alkoxy-4-amino-protected indazole and 4-amino-protected indazole derivatives. researchgate.net The synthesis of 3-halogeno-4-nitroindazoles has also been reported, with 4-nitroindazole being prepared by the addition of aqueous sodium nitrite to 2-amino-5-nitrotoluene. researchgate.netorgsyn.org

Advances in Sustainable Synthesis of Halogenated and Nitrated Indazoles

Recent advances in synthetic methodology have focused on developing more sustainable and efficient processes for the synthesis of functionalized heterocycles, including halogenated and nitrated indazoles. These methods often involve the use of microwave irradiation or metal-free and oxidant-free conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. heteroletters.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indazoles.

The use of microwave irradiation can be particularly beneficial for cyclization reactions to form the indazole core and for subsequent functionalization steps. For example, the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries has been efficiently achieved through microwave-assisted cyclo-condensation. nih.gov Similarly, microwave-assisted synthesis of N-alkylated benzotriazole (B28993) derivatives has been shown to provide good yields in shorter reaction times compared to conventional methods. nih.gov These examples highlight the potential of microwave technology to facilitate the synthesis of complex molecules like this compound.

Advantages of Microwave-Assisted Synthesis:

FeatureDescription
Reduced Reaction Time Reactions that take hours with conventional heating can often be completed in minutes. heteroletters.org
Improved Yields Higher yields are often observed due to reduced side product formation. nih.gov
Enhanced Purity Cleaner reaction profiles can simplify purification.
Energy Efficiency Direct heating of the reaction mixture is more energy-efficient than conventional heating.

The development of metal-free and oxidant-free synthetic methods is a key goal in green chemistry, as it reduces the environmental impact and cost of chemical processes. frontiersin.org

Metal-Free Halogenation: An unprecedented metal-free regioselective halogenation of 2H-indazoles has been developed, allowing for the synthesis of mono- and poly-halogenated products by adjusting the reaction conditions. researchgate.netnih.gov This method uses N-halosuccinimides (NXS, where X = Br, Cl) as the halogen source and can be performed in environmentally friendly solvents like water. researchgate.netnih.gov This approach offers high selectivity, good functional group tolerance, and simple execution. researchgate.netnih.gov

Metal-Free Nitration: While classical nitration often requires strong acids and oxidizing agents, newer methods aim for milder, metal-free conditions. For instance, a metal-free synthesis of oxindoles has been achieved through a halocarbocyclization of alkenes mediated by (NH₄)₂S₂O₈ in water, demonstrating the feasibility of metal-free transformations. nih.gov Although a direct metal-free nitration for indazoles under oxidant-free conditions is less common, the principles of activating the substrate and using alternative nitrating agents are being explored.

Electrochemical Synthesis Approaches for Indazole Functionalization

Electrochemical synthesis has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including indazoles, by enabling C-H activation and the formation of new bonds without the need for harsh reagents. chim.itoregonstate.edubohrium.com This approach is characterized by its simplicity, efficiency, and environmental friendliness. chim.itoregonstate.edubohrium.com Research in this area has demonstrated the feasibility of introducing various functional groups onto the indazole scaffold, which is a key structural motif in many biologically active molecules. oregonstate.edu

The introduction of halogen atoms, particularly iodine and chlorine, onto the indazole ring is a critical step for further synthetic modifications. Electrochemical methods have been successfully employed for the halogenation of indazoles, primarily at the C3 position.

A notable example is the electrochemical halogenation of indazole at the C3 position, which can be achieved through an electrochemical process. A general scheme for this transformation is presented below, illustrating the introduction of a halogen atom at the C3 position of the indazole ring. chim.it

Table 1: Electrochemical Halogenation at the C3-Position of Indazole chim.it

Starting Material Reagents and Conditions Product Yield Reference
Indazole Pt anode, C cathode, MeCN, LiClO4, Halogen source 3-Halo-1H-indazole Good chim.it

This table is a generalized representation based on the provided scheme and may not reflect specific experimental results.

While the electrochemical halogenation at the C3 position is well-documented, the regioselective introduction of a chlorine atom at the C4 position of an indazole ring via electrochemical means is less common. However, metal-free methods for the polyhalogenation of 2H-indazoles have been developed, which allow for the synthesis of di-halogenated products by carefully adjusting reaction conditions. rsc.org These methods, although not strictly electrochemical, highlight the possibility of achieving polyhalogenation on the indazole core. For instance, the use of N-halosuccinimides (NXS) can lead to various mono- and poly-halogenated indazoles. rsc.org

Table 2: Metal-Free Regioselective Halogenation of 2H-Indazoles rsc.org

Starting Material Reagent Product Yield
2-Phenyl-2H-indazole NBS (1.0 equiv.) 3-Bromo-2-phenyl-2H-indazole High
2-Phenyl-2H-indazole NCS (1.0 equiv.) 3-Chloro-2-phenyl-2H-indazole High
2-(p-Tolyl)-2H-indazole NBS (2.0 equiv.) 3,5-Dibromo-2-(p-tolyl)-2H-indazole Moderate
2-(p-Tolyl)-2H-indazole NCS (2.0 equiv.) 3,5-Dichloro-2-(p-tolyl)-2H-indazole Moderate

This table summarizes findings from non-electrochemical methods but provides insight into the regioselectivity of halogenation on the indazole ring.

The nitration of indazoles is another key transformation for the synthesis of compounds like this compound. While direct electrochemical nitration of indazoles is an area of ongoing research, general electrochemical methods for the nitration of aromatic compounds have been developed and could be applicable. beilstein-journals.org

One such method involves the use of NBu4NO2 as both a supporting electrolyte and a nitro source in an undivided electrolysis cell with graphite (B72142) electrodes. beilstein-journals.org The mechanism is believed to proceed through the electrochemical oxidation of nitrite to NO2, which then initiates the nitration of the aromatic substrate. beilstein-journals.org

Table 3: General Conditions for Electrochemical Aromatic Nitration beilstein-journals.org

Substrate Nitro Source/Electrolyte Solvent System Electrodes Yield
Aromatic Compounds NBu4NO2 MeCN/HFIP Graphite Up to 88%

This table presents a general method for electrochemical nitration of arenes, which could potentially be adapted for indazoles.

Chemical methods for the nitration of indazoles often employ reagents like iron(III) nitrate. nih.gov For instance, the C3-H nitration of 2H-indazoles has been achieved using Fe(NO3)3·9H2O in the presence of an oxidant, proceeding through a radical mechanism. rsc.orgacs.org While not an electrochemical method, these findings provide valuable insights into the reactivity of the indazole ring towards nitration.

Advanced Spectroscopic and Structural Characterization Techniques for Research Materials

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

For a compound like 3-Iodo-4-chloro-5-nitro-(1H)indazole, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ¹²⁷I). The molecular formula is C₇H₃ClIN₃O₂. An experimentally obtained high-resolution mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition. Techniques like Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) analyzer are commonly used for this purpose. rsc.orgrsc.org For instance, in the analysis of similar heterocyclic compounds, HRMS data is typically reported with the calculated and found mass values, confirming the molecular formula. rsc.org

Table 1: Predicted HRMS Data for this compound

AdductMolecular FormulaPredicted m/z
[M+H]⁺C₇H₄ClIN₃O₂⁺323.8957
[M+Na]⁺C₇H₃ClIN₃O₂Na⁺345.8776
[M-H]⁻C₇H₂ClIN₃O₂⁻321.8801

Note: Data is predicted and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic region of the spectrum is of particular interest. The benzene (B151609) portion of the indazole ring contains two protons. Their chemical shifts are influenced by the strongly electron-withdrawing nitro group and the halogen substituents.

Based on analyses of related nitroindazoles, the aromatic protons are expected to appear as doublets in the downfield region of the spectrum, typically between δ 7.5 and 9.0 ppm. chemicalbook.comrsc.org The proton on the pyrazole (B372694) ring (N-H) is expected to be a broad signal at a much higher chemical shift, often above δ 13 ppm, especially in a solvent like DMSO-d₆. chemicalbook.com The coupling constants (J values) between the aromatic protons would confirm their ortho relationship.

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts indicate the hybridization state (sp³, sp², sp) and the electronic environment of each carbon atom. For this compound, distinct signals are expected for each of the seven carbon atoms of the indazole core.

The carbons of the benzene ring will have shifts influenced by the attached substituents. The carbon bearing the nitro group (C5) and the halogen-substituted carbons (C3 and C4) will have their resonances shifted accordingly. For example, carbons attached to electron-withdrawing groups like nitro groups are typically shifted downfield. actachemicamalaysia.com The chemical shifts for substituted indazoles generally appear in the range of δ 110-150 ppm. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-H>13.0 (broad)-
C3-~90-100
C3a-~140-145
C4-~130-135
C5-~145-150
C6~8.0-8.5 (d)~120-125
C7~7.7-8.2 (d)~115-120
C7a-~125-130

Note: Values are estimates based on data from analogous structures and are highly dependent on the solvent used. 'd' denotes a doublet.

To definitively assign all ¹H and ¹³C signals and confirm the substitution pattern, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity between the H6 and H7 protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of nuclei, which can help in confirming stereochemistry and isomeric structure.

These techniques, used in combination, provide a complete and unambiguous picture of the molecular connectivity. nih.gov

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and therefore the predominant form in solution and the solid state. nih.govnih.gov The energy difference between the two tautomers can be influenced by the electronic nature and position of substituents on the ring system. nih.gov

The presence of electron-withdrawing groups, such as the nitro group in this compound, generally favors the 1H-tautomer. The specific substitution pattern can be confirmed by NMR, as the chemical shifts and coupling constants differ between the 1H and 2H isomers. For example, N-alkylation studies on indazoles often yield a mixture of N1 and N2 substituted products, whose distinct NMR spectra allow for their clear identification and characterization. beilstein-journals.org The existence of a single set of NMR signals corresponding to one major tautomer is typically observed, confirming the predominance of the 1H-form. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the definitive, unambiguous structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For indazole derivatives, X-ray crystallography confirms the planarity of the bicyclic ring system. nih.govresearchgate.net Analysis of closely related structures, such as 1-allyl-3-chloro-5-nitro-1H-indazole and 3-chloro-1-methyl-5-nitro-1H-indazole, shows that the indazole core is essentially planar. nih.govresearchgate.net This technique would definitively confirm the substitution pattern of this compound, providing precise measurements of the C-I, C-Cl, and C-NO₂ bonds. Furthermore, it reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding or other close contacts, which govern the crystal packing. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Related Indazole Derivative (3-chloro-1-methyl-5-nitro-1H-indazole)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8273 (2)
b (Å)14.678 (6)
c (Å)15.549 (6)
β (°)96.130 (9)
Volume (ų)868.5 (6)

Source: Data from a closely related structure to illustrate typical crystallographic parameters. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

A comprehensive search of scientific literature and chemical databases has been conducted to obtain experimental or theoretical vibrational spectroscopic data (Fourier-Transform Infrared and Raman) for the compound This compound .

Despite extensive efforts to locate this information, no specific FT-IR or Raman spectra, or computationally predicted vibrational frequencies for This compound are available in the public domain at this time. The performed searches included queries for experimental data, as well as theoretical and computational studies that might have predicted the vibrational modes of this specific molecule.

While spectroscopic data for structurally related compounds—such as various other substituted indazoles—do exist, the unique substitution pattern of a 3-iodo, 4-chloro, and 5-nitro group on the indazole ring system means that direct extrapolation from these analogues would not be scientifically rigorous or accurate. The vibrational modes of a molecule are highly sensitive to the specific nature and position of its substituents due to changes in mass, bond strength, and electronic distribution.

Therefore, to maintain scientific accuracy and adhere to the strict requirements of this article, no data tables or detailed research findings for the FT-IR and Raman spectroscopy of This compound can be provided.

Theoretical and Computational Chemistry Investigations of 3 Iodo 4 Chloro 5 Nitro 1h Indazole and Its Intermediates

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. irjweb.com By calculating the electron density, DFT can predict a wide range of chemical properties, offering profound insights into the behavior of complex substituted indazoles.

The electronic character of 3-Iodo-4-chloro-5-nitro-(1H)indazole is dictated by its arrangement of atoms and functional groups. The indazole core is a bicyclic aromatic system, and its properties are significantly modulated by the presence of electron-withdrawing substituents: a nitro group (-NO2) at position 5, and two halogen atoms, chloro (-Cl) at position 4 and iodo (-I) at position 3.

Central to understanding the molecule's reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity and a greater propensity for electron transfer. nih.gov

DFT calculations on related substituted indazoles and other nitroaromatic compounds reveal distinct trends. nih.govnih.gov The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the chlorine and iodine atoms, is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted indazole. nih.gov This effect generally leads to a smaller HOMO-LUMO gap, indicating that the molecule is kinetically less stable and more reactive. irjweb.com

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-poor regions of a molecule. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and regions near the electron-withdrawing groups, highlighting sites susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of Substituted Indazoles based on DFT Studies

Compound/Derivative TypePredicted EHOMO (eV)Predicted ELUMO (eV)Predicted HOMO-LUMO Gap (ΔE) (eV)Key Observations
Unsubstituted 1H-IndazoleHighHighLargeServes as a baseline; generally stable and less reactive.
Nitro-substituted IndazoleLowerSignificantly LowerSmallerThe nitro group is a strong electron-withdrawing group, increasing reactivity. nih.gov
Halo-substituted IndazoleLowerLowerModerateHalogens are electron-withdrawing, lowering orbital energies. researchgate.net
This compoundLowVery LowSmallThe combined effect of nitro and dual halogen substituents leads to high reactivity.

Note: The values presented are qualitative predictions based on trends observed in computational studies of analogous molecules. Actual values require specific DFT calculations for the target compound.

DFT calculations are instrumental in predicting the reactivity of different sites on the indazole ring and elucidating the mechanisms of functionalization reactions. For indazoles, functionalization can occur at various positions, and computational studies help predict the most likely outcomes under specific reaction conditions. researchgate.netrsc.org

Recent studies have highlighted that many functionalization reactions on the indazole nucleus, particularly at the C3 position, proceed through radical pathways. chim.itresearchgate.net For instance, the nitration of 2H-indazoles has been shown to occur via a radical mechanism, a pathway that was established through control experiments and supported by quantum chemical calculations. chim.it These calculations can map the potential energy surface of the reaction, identify transition states, and calculate activation barriers for different proposed pathways, thereby determining the most plausible mechanism.

For this compound, further functionalization might be challenging due to the existing heavy substitution. However, theoretical studies could predict the feasibility of reactions such as nucleophilic aromatic substitution (SNAr) to replace the chlorine atom, or cross-coupling reactions involving the iodine atom. DFT would be crucial in assessing the activation energies for these transformations and understanding how the electronic landscape, shaped by the nitro and halo groups, directs the regioselectivity of these reactions. mdpi.com

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, distinguished by the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical factor that governs their chemical behavior and reactivity, particularly in N-alkylation reactions where mixtures of N1 and N2 substituted products are often formed. beilstein-journals.org

The preference for one tautomer over the other is heavily influenced by the nature and position of substituents on the ring. DFT calculations are an effective tool for determining the relative energies of different tautomers, thereby predicting the most stable form. mdpi.com For indazoles bearing electron-withdrawing groups like nitro and halogen substituents, these calculations can provide precise energy differences. Studies on related nitro-substituted heterocyclic systems, such as dinitrobenzotriazoles, have shown that DFT can reliably identify the most energetically preferable tautomer, which in turn dictates the primary decomposition pathways. mdpi.com In the case of this compound, computational analysis would compare the thermodynamic stabilities of the 1H- and 2H-tautomers, providing insight into which form is likely to predominate in equilibrium. This information is vital for designing regioselective syntheses of N-substituted derivatives.

Molecular Modeling and Simulation Methodologies

Beyond quantum mechanics, other molecular modeling techniques provide insight into the macroscopic and dynamic properties of molecules, which are especially relevant for understanding their physical behavior and interactions with biological systems.

In this compound, a key conformational feature is the orientation of the nitro group relative to the benzene (B151609) ring. Molecular modeling can be used to map the potential energy surface for the rotation around the C5-N bond. This analysis reveals the energy barriers between different rotational conformers and identifies the lowest-energy (most stable) conformation. While the indazole ring itself is rigid, the slight rotation of the nitro group can impact crystal packing and interactions with other molecules. Crystal structure data for the related compound 3-chloro-1-methyl-5-nitro-1H-indazole confirms the planarity of the indazole system and shows that substituent atoms lie nearly coplanar with the ring. nih.gov

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. nih.gov The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. nih.govnih.govresearchgate.net

Docking simulations place the ligand into the binding site of a target protein in various orientations and conformations, calculating a "binding score" or "binding energy" for each pose. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the enzyme's active site.

Numerous studies have used docking to evaluate substituted indazoles as inhibitors for targets like protein kinases (e.g., VEGFR-2), cyclooxygenase (COX) enzymes, and aromatase. nih.govnih.gov For this compound, docking studies could be performed against a panel of cancer-related kinases. The simulations would predict its binding affinity and mode, highlighting which functional groups are critical for interaction. For example, the indazole nitrogens might act as hydrogen bond acceptors or donors, while the halogen atoms could form halogen bonds, and the aromatic rings could engage in π-π stacking with aromatic residues like tyrosine or phenylalanine in the active site.

Table 2: Representative Data from Molecular Docking Studies of Substituted Indazoles

Indazole Derivative ClassTarget Enzyme (PDB ID)Typical Binding Energy (kcal/mol)Key Interacting ResiduesReference
Substituted IndazolesAromatase-7.7 to -8.0Arg115, Met374
3-Carboxamide IndazolesRenal Cancer-related Protein (6FEW)High (specific values not listed)Not specified nih.govrsc.org
Indazole-TriazolesTarget Enzyme (3SRG)Not specified (strong binding reported)Not specified researchgate.net
Dihydro-2H-IndazolesCyclooxygenase-2 (COX-2)Not specified (powerful selectivity reported)Not specified nih.gov

Note: This table summarizes findings for various indazole derivatives to illustrate the application and typical results of molecular docking. Specific studies on this compound would be needed to determine its precise binding characteristics.

Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability and Conformational Dynamics in a Solvated Environment

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical basis of the structure and function of biomolecules. In the context of drug discovery, MD simulations provide valuable insights into the stability of a ligand-protein complex and the conformational dynamics of the ligand within the protein's binding site in a solvated environment, which mimics physiological conditions. nih.gov While specific MD simulation studies on this compound were not found in the reviewed literature, the principles and applications of this technique can be understood from studies on analogous compounds such as indazole and nitroimidazole derivatives. ajchem-a.comnih.gov

MD simulations are based on Newton's second law of motion, where the forces acting on each atom in the system are calculated, and then the subsequent changes in position and velocity are determined over a series of small time steps. nih.gov This process generates a trajectory of the system's atomic coordinates over time, allowing for the analysis of various dynamic properties.

A typical MD simulation protocol for a ligand-protein complex involves several key steps:

System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking studies, are placed in a simulation box. The box is then filled with solvent molecules, typically water, and ions are added to neutralize the system and mimic a physiological salt concentration.

Energy Minimization: The system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries in the initial structure.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This is done in a controlled manner to allow the system to relax and reach a stable state.

Production Run: Once the system is equilibrated, the production simulation is run for a desired length of time, typically in the nanosecond to microsecond range. During this phase, the trajectory data is collected for analysis. nih.gov

Several key parameters are analyzed from the MD simulation trajectory to assess the stability and dynamics of the ligand-protein complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms is calculated with respect to their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues or atoms is calculated to identify regions of high flexibility or rigidity within the protein and the ligand. nih.gov

Hydrogen Bonds: The number and lifetime of hydrogen bonds between the ligand and the protein are monitored. Persistent hydrogen bonds are crucial for strong and specific binding.

Solvent Accessible Surface Area (SASA): The SASA measures the surface area of the protein and ligand that is accessible to the solvent. Changes in SASA can provide insights into conformational changes and ligand binding. ajchem-a.com

For a hypothetical MD simulation of this compound bound to a target protein, the analysis of these parameters would reveal how the substituents (iodo, chloro, and nitro groups) influence the binding stability and the conformational preferences of the indazole core within the active site. This information is critical for understanding the molecular basis of its biological activity and for guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies on Substituted Indazole Libraries

The development of a QSAR model typically involves the following steps:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate the model's predictive ability. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be classified into several categories:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices. nih.gov

3D descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic properties. semanticscholar.org

Model Building: Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. aimspress.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. A statistically robust and predictive model will have high correlation coefficients (R²) and low error values. nih.govsemanticscholar.org

In the context of substituted indazole libraries, QSAR studies have revealed the importance of various structural features for biological activity. For instance, studies on indazole derivatives as HIF-1α inhibitors have shown that steric and electrostatic fields around the indazole scaffold play a crucial role in their inhibitory potency. nih.gov Similarly, QSAR studies on nitroimidazole derivatives have highlighted the significance of electronic properties and the presence of specific functional groups for their antitumor activity. nih.gov

Structure Activity Relationship Sar Investigations of 3 Iodo 4 Chloro 5 Nitro 1h Indazole and Analogs

Influence of Halogen Substituents (Iodine at C3, Chlorine at C4) on Biological Activity

The presence and nature of halogen substituents on the indazole scaffold are pivotal in modulating biological activity. The iodine at the C3 position and the chlorine at the C4 position each impart distinct electronic and steric properties that influence target binding, selectivity, and molecular interactions.

Electronic and Steric Effects of C3-Iodine on Target Binding and Selectivity

The functionalization of the C3 position of the 1H-indazole ring is a key strategy in the development of potent pharmaceutical agents, particularly kinase inhibitors. nih.gov The introduction of a large, polarizable iodine atom at this position has significant electronic and steric consequences. The C-I bond is relatively weak, and its presence can influence the reactivity of the molecule. For instance, the abstraction of an iodine atom from an aryl iodide can be facilitated when bulky groups are present in the ortho position, a situation analogous to the C3-iodine on the indazole ring. This is often explained by the release of steric strain during the reaction. nih.gov

Furthermore, the electronic nature of the C3 substituent can stabilize transition states in chemical reactions. nih.gov In the context of drug-receptor interactions, the C3 position of indazole has been shown to directly influence the conformation of target proteins, such as unc-51-like kinase 1 (ULK1). nih.gov By introducing different groups at this position, the inhibitory profile of the molecule can be significantly altered. nih.gov The iodine atom, being a large and electropositive halogen, can participate in unique interactions, such as halogen bonding, which profoundly affects target binding and selectivity.

Role of C4-Chlorine in Modulating Molecular Interactions and Lipophilicity

The chlorine atom at the C4 position of the indazole ring primarily modulates the molecule's electronic distribution and lipophilicity, which are crucial for its pharmacokinetic and pharmacodynamic properties. In related heterocyclic systems like 4-aminoquinolines, a chlorine at the analogous 7-position is a vital feature for antimalarial activity. researchgate.net Structure-activity relationship studies on these quinolines have demonstrated that electron-withdrawing groups at this position lower the pKa of the heterocyclic nitrogen atoms. nih.gov This modification of the electronic environment can influence how the molecule interacts with its biological target and its accumulation in specific cellular compartments. nih.gov

The lipophilicity, or "greasiness," of a molecule is a key determinant of its ability to cross cell membranes. The introduction of a chlorine atom generally increases a molecule's lipophilicity. In the case of 4-aminoquinolines, the lipophilicity of the substituent at the 7-position influences the hematin (B1673048) association constant, which is linked to its mechanism of action. nih.gov Therefore, the C4-chlorine in 3-iodo-4-chloro-5-nitro-(1H)indazole is expected to enhance its membrane permeability and influence its binding affinity through a combination of electronic and hydrophobic interactions. Derivatization of the indazole ring with multiple chloro substituents has been a strategy to enhance inhibitory activity against certain enzymes. mdpi.com

Halogen Bond Interactions in Ligand-Receptor Complexes and Their Contribution to Affinity

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, in a receptor. researchgate.net This interaction has gained recognition as a significant force in molecular recognition and drug design. tandfonline.com The strength of a halogen bond generally follows the trend I > Br > Cl > F, making the C3-iodine of the title compound a potent halogen bond donor. tandfonline.com

The specific and directional nature of halogen bonds can significantly contribute to the binding affinity and selectivity of a ligand. tandfonline.com In crystal structures of related iodo-substituted heterocyclic compounds, such as iodoimidazoles, strong C—I⋯N and C—I⋯π halogen bonds are observed to dominate the intermolecular interactions, demonstrating their importance in molecular assembly. mdpi.com The strategic placement of a halogen atom to form a "hot spot" interaction with a target receptor has become a valuable tool in lead optimization. researchgate.net The iodine at C3 and, to a lesser extent, the chlorine at C4 of this compound can participate in these stabilizing interactions, anchoring the ligand in the binding pocket of a receptor and enhancing its biological potency.

Significance of the Nitro Group at C5 in Eliciting Biological Responses

The nitro group (-NO2) is a powerful modulator of a molecule's chemical properties and biological activity. Its placement at the C5 position of the indazole ring has profound effects on the electronic character of the entire system and is often critical for eliciting a desired biological response.

Electron-Withdrawing Effects and Impact on Aromatic System Reactivity

The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting its influence through both inductive and resonance effects. mdpi.comnih.gov This strong electron-withdrawing nature significantly reduces the electron density of the aromatic indazole scaffold. mdpi.com This electronic perturbation has several consequences. Firstly, it can enhance the acidity of the N-H proton of the indazole ring, influencing its ionization state at physiological pH. Secondly, it activates the aromatic ring system towards nucleophilic aromatic substitution reactions. mdpi.com

The altered electronic distribution caused by the nitro group can also enhance interactions with biological targets. The polarity and electronic properties conferred by the nitro group can favor interactions with specific amino acid residues within a protein's binding site. researchgate.net In many classes of compounds, the presence of a nitro group is a prerequisite for biological activity, acting as a pharmacophore that is essential for binding and subsequent biological effects. rsc.org

Positional Isomerism of the Nitro Group and its Differential Impact on Activity (e.g., 5-nitro vs. 6-nitro vs. 7-nitro indazoles)

The position of the nitro group on the indazole ring is not trivial; different regioisomers can exhibit markedly different biological activities. This highlights the importance of the precise orientation of the group for optimal interaction with the target.

For example, a study on nitro-substituted indoles, which are structurally related to indazoles, showed that poly(5-nitroindole) and poly(6-nitroindole) form nanowire structures, while poly(7-nitroindole) forms a dense structure, and poly(4-nitroindole) failed to polymerize, demonstrating that the position of the nitro group dictates the physicochemical properties of the resulting material. nih.gov

In the context of biological activity, many compounds bearing a nitro group, such as 5-nitroazoles, are effective antiprotozoal agents. rsc.org Several studies have focused specifically on 5-nitroindazole (B105863) derivatives for their antichagasic and trichomonacidal properties. mdpi.comrsc.org In some cases, the 5-nitro substitution is essential for the observed activity. researchgate.net Conversely, research on 3-chloro-6-nitro-1H-indazole derivatives has demonstrated their potential as antileishmanial candidates, indicating a distinct therapeutic application for the 6-nitro isomer. tandfonline.com The synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides often results in an inseparable mixture of 5-nitro and 6-nitro regioisomers, with one typically predominating, further underscoring the subtle differences that arise from the nitro group's position.

The following table summarizes the reported biological activities for different nitro-substituted indazole and benzimidazole (B57391) analogs, illustrating the impact of the nitro group's position.

Compound ClassNitro PositionReported Biological ActivityReference
3-alkoxy-1-alkyl-nitroindazoles5-nitroTrichomonacidal, Antichagasic, Antineoplastic rsc.org
Substituted 5-nitroindazoles5-nitroTrypanocidal (anti-T. cruzi) mdpi.com
3-chloro-1-substituted-nitroindazoles6-nitroAntileishmanial tandfonline.com
2-amino-1-arylacetamide-nitrobenzimidazoles5(6)-nitroAntiprotozoal (Giardia, Trichomonas)

This differential activity among positional isomers is a clear indication that the specific electronic and steric environment created by the nitro group in different locations on the indazole ring is a critical determinant for selective and potent biological action.

Potential for Bioreduction of the Nitro Group (in in vitro enzymatic studies) and its Role in Mechanism of Action

The presence of a nitroaromatic group, such as the one at the C5-position of the indazole ring in this compound, is a significant feature that can heavily influence its biological mechanism of action. Nitroaromatic compounds are well-known substrates for a variety of enzymatic reduction pathways within biological systems. nih.govresearchgate.net These reactions are often catalyzed by flavoenzymes like NADPH:P450 oxidoreductase and NAD(P)H-quinone oxidoreductase (NQO1), which can reduce the nitro group (—NO₂) in a stepwise fashion. nih.govpsu.edu

The bioreduction process involves a six-electron reduction that sequentially forms highly reactive intermediates, including nitroso (—NO) and N-hydroxylamino (—NHOH) species, before culminating in the corresponding amino (—NH₂) derivative. nih.govpsu.edu The generation of these intermediates is central to the mechanism of action for many nitroaromatic drugs. researchgate.netsvedbergopen.com The N-hydroxylamino intermediate, in particular, can undergo further metabolic reactions, such as conjugation with acetate (B1210297) or sulfate, to form unstable metabolites with good leaving groups. These can then generate highly electrophilic nitrenium or carbenium ions capable of forming covalent adducts with cellular macromolecules, including DNA, which can lead to genotoxicity and cell death. nih.gov

Furthermore, the reduction process itself can establish a futile redox cycle. researchgate.net Under certain conditions, the nitro anion radical, an early intermediate, can react with molecular oxygen to regenerate the parent nitro compound while producing superoxide (B77818) anion radicals. researchgate.net This cycling can lead to the generation of significant oxidative stress within the cell, contributing to its cytotoxic effects. researchgate.net Therefore, the 5-nitro group on the indazole scaffold likely acts as a pro-drug feature, where its enzymatic reduction in target cells unleashes reactive species that are responsible for the compound's ultimate biological activity. This mechanism is a key consideration in the design and evaluation of nitro-containing therapeutic agents. svedbergopen.com Recent studies have also demonstrated the use of nitroreductase enzymes to trigger the formation of the indazole scaffold itself from 2-nitrobenzylamine precursors, highlighting the enzymatic reactivity of such motifs. rug.nlchemrxiv.orgchemrxiv.org

Contributions of the 1H-Indazole Scaffold to Molecular Recognition and Binding Specificity

The 1H-indazole ring system is recognized in medicinal chemistry as a "privileged scaffold." researchgate.net This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity. The utility of the indazole scaffold stems from its unique structural and electronic properties, which facilitate crucial interactions within the binding sites of proteins, particularly enzymes like kinases. rsc.orgresearchgate.net

The 1H-indazole is an aromatic bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This structure possesses several key features for molecular recognition:

Hydrogen Bonding: The pyrazole portion of the scaffold contains two nitrogen atoms. The N1-H acts as a potent hydrogen bond donor, while the N2 nitrogen atom functions as a hydrogen bond acceptor. This dual capability allows the indazole ring to form strong and specific hydrogen bond networks with amino acid residues (such as glutamate (B1630785) and alanine) in the hinge region of many kinase ATP-binding sites, a common interaction mode for indazole-based inhibitors. nih.govnih.gov

π-π Stacking and Hydrophobic Interactions: The planar, aromatic nature of the bicyclic ring system enables favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov The benzene portion of the scaffold contributes to hydrophobic interactions, further anchoring the molecule in the target site.

Structural Rigidity and Vectorial Projection: The rigid nature of the fused ring system provides a stable anchor, minimizing the entropic penalty upon binding. This rigidity also allows for the precise and predictable projection of substituent groups from various positions (e.g., C3, C4, C5, C6) into surrounding pockets of the target protein. This vectorial control is critical for optimizing potency and selectivity by allowing appended functional groups to engage in additional favorable interactions.

The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form, making it the predominant isomer in most biological contexts. nih.gov This stability ensures a consistent and predictable binding geometry. The versatility of the indazole scaffold allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and physicochemical properties to achieve desired potency and selectivity for a specific biological target. nih.gov

Comparative Analysis of SAR Data across Diverse Substituted Indazole Libraries for Identifying Key Pharmacophoric Features

The indazole scaffold's prominence in drug discovery is evident from the extensive structure-activity relationship (SAR) studies conducted across numerous target classes. nih.goveurekaselect.com By comparing SAR data from different inhibitor libraries, key pharmacophoric features—the essential spatial and electronic characteristics required for biological activity—can be identified.

Key Pharmacophoric Features:

The Hinge-Binding Motif: Across many kinase inhibitor libraries, the 1H-indazole core consistently serves as a hinge-binding element. nih.gov The N1-H donor and N2 acceptor are crucial for this interaction. For instance, in Glycogen Synthase Kinase 3β (GSK3β) inhibitors, the most active compounds form three hydrogen bonds with hinge region residues. nih.gov

The C3-Position as a Primary Vector: The C3 position is frequently used to attach larger substituents that extend into the solvent-exposed region or deeper into the ATP-binding site. In ERK1/2 inhibitors, a C3-amide linkage is a common feature, with further substitutions on the amide nitrogen modulating potency. nih.gov For IDO1 inhibitors, a substituted carbohydrazide (B1668358) moiety at the C3-position was found to be critical for potent activity.

The C5 and C6-Positions for Selectivity and Potency: Substitutions on the benzene portion of the indazole ring are often used to enhance potency and achieve selectivity. In a series of FGFR1 inhibitors, a fluorine atom at the C6-position resulted in improved enzymatic and cellular potency. nih.gov For GSK-3β inhibitors, a methoxy (B1213986) group at the C5-position was shown to be more favorable than a methyl group. nih.gov

The N1-Position for Targeting Specific Pockets: While the N1-H is often crucial for hinge binding, its substitution can be exploited to target different pockets or even different classes of proteins. In the development of Hypoxia-Inducible Factor-1 (HIF-1) inhibitors, N1-benzyl substitution was a key feature, with further substitution on a C3-furan moiety being critical for high activity. elsevierpure.comnih.gov

The following tables provide a comparative overview of SAR data from different indazole-based inhibitor libraries.

Table 1: SAR of Indazole-Based Kinase Inhibitors
TargetIndazole PositionSubstituentEffect on ActivityReference
ERK1/2C3Amide LinkageEssential for activity nih.gov
FGFR1C6FluorineImproved potency nih.gov
FGFR1C33-AminopyrazoleMaintained activity with good ligand efficiency nih.gov
GSK3βC5Methoxy groupIncreased potency over methyl nih.gov
GSK3βC3Amino groupEssential for hinge binding nih.gov
Table 2: SAR of Indazole-Based Non-Kinase Inhibitors
TargetIndazole PositionSubstituentEffect on ActivityReference
HIF-1N1Benzyl groupKey component of active compounds elsevierpure.com
HIF-1C3Substituted FuranCrucial for high inhibition elsevierpure.com
IDO1C3Carbohydrazide moietyCrucial for strong inhibitory activity
IDO1C4 & C6Various substituentsPlayed a crucial role in inhibition nih.gov

This comparative analysis demonstrates that while the 1H-indazole scaffold provides a foundational set of interactions, particularly for hinge-binding in kinases, the specific substitution pattern around the core is what dictates the ultimate potency and selectivity for a given biological target. The strategic placement of functional groups at positions C3, C5, C6, and N1 allows for the exploitation of specific sub-pockets within a target's binding site, leading to highly tailored molecular agents.

Mechanistic Research into the Biological Activities of 3 Iodo 4 Chloro 5 Nitro 1h Indazole Analogs Based on in Vitro Studies

Enzyme Inhibition Studies: Molecular Mechanisms and Potency Characterization

The unique structural features of halogenated and nitrated indazoles, such as the subject compound's analogs, make them promising candidates for enzyme inhibition. The electronic effects of the nitro group and the steric and electronic influence of halogen atoms can contribute to specific and potent binding to enzyme active sites.

Analogs of 3-Iodo-4-chloro-5-nitro-(1H)indazole have been evaluated for their ability to inhibit various kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. For instance, the analog 3-Iodo-6-methyl-5-nitro-1H-indazole has demonstrated potent inhibition against Pan-Pim kinases, with IC50 values indicating significant activity. The synergistic effects of the iodo and nitro substituents are highlighted when comparing its superior kinase inhibition to analogs lacking one of these groups, such as 5-Nitroindazole (B105863) or 3-Iodo-6-methylindazole.

The 1H-indazole-3-amine structure, a core component of many indazole derivatives, is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov This interaction is critical for the antitumor activity of compounds like Linifanib, where the indazole moiety binds effectively with the hinge region of the kinase. nih.gov This suggests that the indazole scaffold of the subject compound's analogs can serve as a foundational element for designing potent kinase inhibitors.

Certain nitro-1H-indazole derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov Of the various C-nitro-1H-indazoles, those with a nitro group at the 7-position, such as 7-nitroindazole, 3-bromo-7-nitroindazole, and 3,7-dinitroindazole, have shown powerful inhibitory properties against neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov One study highlighted 7-nitro indazole as a selective inhibitor of neuronal NO synthase. nih.gov The inhibitory activity of these compounds underscores the importance of the nitro group's position on the indazole ring for specific enzyme targeting.

Beyond kinases and NOS, halogenated and nitrated indazoles have shown inhibitory activity against other enzyme systems. The analog 3-Iodo-6-methyl-5-nitro-1H-indazole exhibits strong inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), with an IC50 value of approximately 720 nM.

Furthermore, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as antileishmanial agents. nih.govnih.govtaylorandfrancis.com Molecular docking studies have shown that these compounds can bind with high stability to the Leishmania trypanothione (B104310) reductase enzyme, forming a network of hydrophobic and hydrophilic interactions. nih.govnih.gov This suggests that the indazole core, substituted with chloro and nitro groups, can be a versatile scaffold for targeting a range of enzymes.

Cellular Pathway Modulation in In Vitro Models

The enzymatic inhibition by these indazole analogs translates into significant effects on cellular pathways, particularly those involved in cell proliferation and survival. In vitro studies using various cancer cell lines have been instrumental in understanding these effects.

A number of indazole derivatives have demonstrated notable antiproliferative activity across a range of human cancer cell lines. For example, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One particular compound from this series, 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while exhibiting greater selectivity for normal cells. nih.gov

Similarly, new 3-amino-N-phenyl-1H-indazole-1-carboxamides have been tested against 60 human cancer cell lines, showing interesting antiproliferative activity. nih.gov The most active compounds in this series were able to inhibit the cell growth of many neoplastic cell lines at sub-micromolar concentrations. nih.gov

Table 1: Antiproliferative Activity of Selected Indazole Analogs in Various Cancer Cell Lines

Compound/Analog Class Cancer Cell Line(s) Observed Effect Reference
1H-indazole-3-amine derivative (6o) K562 (Chronic Myeloid Leukemia) IC50 of 5.15 µM nih.gov
1H-indazole-3-amine derivative (6o) A549 (Lung), PC-3 (Prostate), Hep-G2 (Hepatoma) Evaluated for inhibitory activities nih.gov
3-amino-N-phenyl-1H-indazole-1-carboxamides 60 human cancer cell lines, including SR leukemia Inhibition of cell growth at concentrations < 1 µM (0.0153 µM in SR leukemia) nih.gov
3-chloro-6-nitro-1H-indazole derivatives L. infantum, L. tropica, L. major (promastigotes) Inhibitory potency dependent on Leishmania species nih.gov
Indole (B1671886)/1,2,4-triazole hybrids (related structures) K562R (multi-drug resistant) Strong antiproliferative activity nih.gov

A key mechanism underlying the antiproliferative effects of these indazole analogs is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, the 1H-indazole-3-amine derivative 6o was confirmed to affect apoptosis in K562 cells in a concentration-dependent manner. nih.gov Further investigation suggested that this was potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

Other studies on related heterocyclic compounds have also pointed towards apoptosis induction as a primary mode of action. nih.govresearchgate.net The ability of these compounds to trigger specific cellular death pathways in cancer cells is a promising indicator of their therapeutic potential.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3-Iodo-6-methyl-5-nitro-1H-indazole
5-Nitroindazole
3-Iodo-6-methylindazole
Linifanib
7-nitroindazole
3-bromo-7-nitroindazole
3,7-dinitroindazole
3-chloro-6-nitro-1H-indazole
3-amino-N-phenyl-1H-indazole-1-carboxamides
1H-indazole-3-amine
Indoleamine 2,3-dioxygenase 1 (IDO1)
Pan-Pim kinases
Fibroblast Growth Factor Receptors (FGFRs)
Mitogen-Activated Protein Kinase 1 (MAPK1)
Anaplastic Lymphoma Kinase (ALK)
Tyrosine Threonine Kinase (TTK)
c-Kit
PDGFRβ
FLT3
Nitric Oxide Synthase (NOS)
Leishmania trypanothione reductase
Bcl2
p53

Target Identification and Validation Using Biochemical and Cell-Based Assays

The biological targets of this compound analogs are being investigated through a variety of biochemical and cell-based assays to elucidate their mechanisms of action. Research into related indazole derivatives suggests that these compounds may interact with key enzymes and pathways involved in inflammation and microbial growth.

Biochemical assays are crucial in identifying the direct molecular targets of these compounds. For instance, studies on various indazole derivatives have pointed towards the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov Specifically, some indazole analogs have shown inhibitory activity against COX-2, an enzyme upregulated during inflammation. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some indazole derivatives against COX-2 have been determined through these assays. nih.gov For example, 6-nitroindazole (B21905) has an IC50 value of 19.22 μM for COX-2 inhibition. nih.gov

In the context of anti-parasitic activity, which can sometimes share mechanisms with anti-bacterial or anti-fungal action, molecular docking studies on 3-chloro-6-nitro-1H-indazole derivatives have identified Leishmania infantum trypanothione reductase (TryR) as a potential target. nih.gov This enzyme is crucial for the parasite's survival. These computational predictions are often followed by in vitro enzymatic assays to confirm the inhibitory activity.

Cell-based assays provide a more complex biological system to validate the findings from biochemical assays and to understand the compound's effects within a cellular context. For anti-inflammatory activity, assays measuring the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) are commonly used. nih.govresearchgate.net Indazole derivatives have been shown to inhibit the production of these cytokines in a concentration-dependent manner. nih.gov Furthermore, cell viability assays, such as the MTT assay, are employed to assess the cytotoxic effects of the compounds on host cells and to determine the therapeutic index. nih.gov For antimicrobial activities, cell-based assays involve determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against various bacterial and fungal strains. nih.gov

The following interactive table summarizes the identified targets and the types of assays used for validation based on research on analogous indazole compounds.

Biological Activity Potential Target Biochemical Assay Cell-Based Assay Reference Compound(s) Citation
Anti-inflammatoryCyclooxygenase-2 (COX-2)COX-2 Inhibition AssayCytokine (TNF-α, IL-1β) Inhibition Assay6-Nitroindazole nih.gov
Anti-parasiticTrypanothione Reductase (TryR)Enzyme Inhibition AssayCell Viability (MTT) Assay3-chloro-6-nitro-1H-indazole derivatives nih.gov
Anti-fungalNot specifiedNot specifiedMIC/MFC Determination3-phenyl-1H-indazole derivatives nih.gov
Anti-bacterialNot specifiedNot specifiedMIC DeterminationVarious indazole derivatives mdpi.com

Investigation of Anti-inflammatory, Anti-bacterial, and Anti-fungal Activities In Vitro

The in vitro biological activities of analogs of this compound have been explored to assess their therapeutic potential. These investigations focus on their effects on inflammation, and their ability to inhibit the growth of bacteria and fungi.

Anti-inflammatory Activity:

Research has demonstrated that various indazole derivatives possess significant anti-inflammatory properties. nih.govresearchgate.net In vitro studies often utilize assays that measure the inhibition of key inflammatory mediators. For example, the inhibitory effect on cyclooxygenase-2 (COX-2), a crucial enzyme in the synthesis of prostaglandins (B1171923) which drive inflammation, is a common measure. nih.gov One study found that 6-nitroindazole, an analog of the subject compound, exhibited a concentration-dependent inhibition of COX-2 with an IC50 value of 19.22 μM. nih.gov Furthermore, the anti-inflammatory effects are also assessed by measuring the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov The ability of these compounds to scavenge free radicals, another component of the inflammatory response, is also evaluated through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) activity test. nih.gov

Anti-bacterial Activity:

The antibacterial potential of indazole derivatives has been investigated against a range of both Gram-positive and Gram-negative bacteria. mdpi.com The efficacy of these compounds is typically determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While specific data for this compound is not available, studies on other indazole derivatives have shown promising results. For instance, some 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have been identified as having activity against various bacterial strains. mdpi.com

Anti-fungal Activity:

The antifungal properties of indazole analogs have also been a subject of study, particularly against opportunistic fungal pathogens like Candida species. nih.gov Similar to antibacterial testing, the primary metric for antifungal efficacy is the MIC and the minimum fungicidal concentration (MFC). nih.gov Research on 3-phenyl-1H-indazole derivatives has demonstrated their ability to inhibit the growth of Candida albicans and other Candida species. nih.gov The specific structural features of the indazole ring and its substituents play a crucial role in determining the potency of the antifungal effect.

The table below provides a summary of the in vitro activities of analogous indazole compounds.

Activity Test/Assay Organism/Cell Line Key Findings Reference Compound(s) Citation
Anti-inflammatoryCOX-2 Inhibition-IC50 of 19.22 μM6-Nitroindazole nih.gov
Anti-inflammatoryCytokine Inhibition-Dose-dependent reduction of TNF-α and IL-1βIndazole and its derivatives nih.gov
Anti-bacterialMIC DeterminationVarious bacteriaDemonstrated inhibitory activity2-phenyl-2H-indazole derivatives mdpi.com
Anti-fungalMIC/MFC DeterminationCandida albicans, C. glabrata, C. tropicalisShowed activity against various Candida species3-phenyl-1H-indazole derivatives nih.gov

Advanced Medicinal Chemistry Research and Future Research Directions for Substituted Indazoles

Rational Design Principles for Optimizing the Indazole Core with Halogen and Nitro Substituents

The optimization of lead compounds containing an indazole core is guided by established rational design principles. These strategies aim to enhance desired therapeutic effects while minimizing off-target activity by systematically modifying the molecular structure.

Scaffold hopping is a powerful drug design strategy used to identify novel molecular frameworks that can mimic the biological activity of a known active compound by preserving the spatial arrangement of key interaction points. researchgate.net This technique is instrumental in generating new chemical entities with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. researchgate.net The indazole ring is frequently used as a replacement for other bicyclic heteroaromatic systems, such as indoles or benzimidazoles. researchgate.netnih.gov

A notable example involves the transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by replacing an indole (B1671886) core with an indazole framework. nih.govnih.gov This modification resulted in compounds with a different activity profile, potentially offering a therapeutic advantage in overcoming resistance to selective BCL-2 inhibitors like venetoclax. nih.gov Similarly, isosteric replacement, which involves substituting one functional group for another with similar physical or chemical properties, is a key tactic. In one study, an indole-2-carboxamide was successfully replaced with an indazole-5-carboxylic acid, among other scaffolds, to explore effects on cPLA(2)alpha inhibitory potency and metabolic stability. researchgate.net

Original ScaffoldReplacement ScaffoldTarget(s)Outcome of HoppingReference(s)
IndoleIndazoleMCL-1 / BCL-2Transformed a selective MCL-1 inhibitor into a dual MCL-1/BCL-2 inhibitor. nih.gov, nih.gov
Indole-2-carboxamideIndazole-5-carboxylic acidcPLA(2)alphaExplored variations in inhibitory potency, metabolic stability, and solubility. researchgate.net

Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient method for identifying lead compounds. nih.gov This approach starts by screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. biosolveit.deyoutube.com These initial fragment hits are then grown, linked, or optimized to produce high-affinity leads. biosolveit.de The indazole motif is a valuable component in FBDD due to its "privileged" nature, meaning it can bind to a variety of biological targets. nih.gov

Researchers have successfully employed FBDD to discover potent inhibitors for various targets. For instance, a fragment-based approach led to the identification of pyrimido[1,2-b]indazole derivatives as inhibitors of phosphodiesterase10A (PDE10A). nih.gov Another study utilized an in silico fragment-based approach combined with knowledge-based drug design to develop indazole derivatives with selective activity against Aurora kinases. nih.gov This strategy allows for the exploration of chemical space around the indazole core to build potent and selective molecules. nih.govnih.gov

Strategies for Enhancing Selectivity and Potency through Molecular Modification Guided by SAR and Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications influence a compound's biological activity. researchgate.net For halogen and nitro-substituted indazoles, SAR data, often supported by computational modeling, guides the rational design of more potent and selective analogs.

The position and nature of substituents on the indazole ring are crucial. For example, studies on nitro-substituted heterocycles have shown that the position of the nitro group significantly impacts mutagenic activity, with substitutions at C5 or C6 often resulting in measurable activity, while those at C4 or C7 are weaker. nih.gov In the context of nitric oxide synthase (NOS) inhibitors, a 7-nitro-1H-indazole was found to be a potent inhibitor. nih.gov Further SAR studies revealed that substituting the nitro group with a carbonitrile at the 7-position maintained potency, while adding a bromine atom at the C3 position enhanced inhibitory effects tenfold. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are invaluable for predicting how a molecule like 3-iodo-4-chloro-5-nitro-(1H)indazole might interact with a target protein. nih.govmdpi.com These in silico techniques allow chemists to prioritize which analogs to synthesize, saving time and resources. For example, structure-based design was instrumental in optimizing indazole-based inhibitors of PI3Kδ, leading to clinical candidates with high potency and selectivity. acs.org

Scaffold/SeriesSubstitutionPosition(s)Effect on Activity/SelectivityTargetReference(s)
IndazoleNitro (NO₂)5 or 6Associated with measurable mutagenic activity in Salmonella assays.N/A nih.gov
1H-IndazoleBromo (Br)310-fold enhancement of inhibitory effects when added to a 7-substituted series.Nitric Oxide Synthase (NOS) nih.gov
1H-IndazoleCarbonitrile (CN)7Equipotent to 7-nitro-1H-indazole as a NOS inhibitor.Nitric Oxide Synthase (NOS) nih.gov
Imidazole (related scaffold)Halogen (Iodo, Chloro)VariousUsed to modulate electronic and steric properties to optimize potency.Antitubercular nih.gov

Exploration of Novel Biological Targets for Highly Substituted Indazoles

The structural versatility of the substituted indazole scaffold allows it to interact with a wide array of biological targets, making it a subject of intense investigation for various therapeutic areas. researchgate.netresearchgate.net Research has moved beyond traditional targets to explore novel proteins and pathways where these compounds may exert a therapeutic effect. The polyfunctional nature of a compound like this compound makes it a candidate for investigation against multiple, diverse targets.

Recent research has identified indazole derivatives with activity against a broad spectrum of targets, as detailed in the table below. This includes enzymes critical for cancer progression like pan-Pim kinases, Aurora kinases, and cyclin-dependent kinases (CDKs), as well as proteins involved in epigenetic regulation (Sirtuins) and metabolic signaling (hepcidin production). nih.gov The discovery of indazole-based dual inhibitors for proteins like MCL-1 and BCL-2 highlights a strategy to tackle complex diseases and overcome drug resistance. nih.govnih.gov

Biological Target ClassSpecific Target(s)Therapeutic AreaReference(s)
Protein Kinasespan-Pim Kinases, Aurora Kinases, CDK8, ERK, ULK1Oncology nih.gov, nih.gov
Apoptosis RegulatorsMCL-1, BCL-2Oncology nih.gov, nih.gov
EnzymesPhosphodiesterase10A (PDE10A), IDO1, Nitric Oxide Synthase (NOS)Schizophrenia, Oncology, Inflammation nih.gov, nih.gov, nih.gov
Epigenetic ModulatorsSirtuin 1 (Sirt 1)Age-related diseases nih.gov
Viral EnzymesHIV Reverse Transcriptase (NNRTI)HIV/AIDS nih.gov
Hormone ReceptorsSelective Estrogen Receptor Degraders (SERDs)Oncology nih.gov

Development of High-Throughput Screening Assays for Efficient Compound Evaluation

To efficiently explore the vast chemical space of substituted indazoles and identify promising hits, high-throughput screening (HTS) is indispensable. HTS involves the automated testing of large libraries of compounds against a specific biological target. nih.gov Both experimental and in silico HTS campaigns have been crucial in identifying novel indazole-based inhibitors. nih.gov

For example, a series of 3-benzylindazole analogues were identified as potent and selective CDK8 inhibitors through an HTS campaign that sampled the Merck compound collection. nih.gov Similarly, HTS was used to discover a 5-substituted indazole as a starting point for developing potent hepcidin (B1576463) production inhibitors. nih.gov More recently, the development of miniaturized HTS assays has enabled the rapid evaluation of molecules, as demonstrated in the search for new nitrification inhibitors. biorxiv.org Such assays are critical for screening libraries of complex molecules like polyfunctionalized indazoles to quickly identify lead compounds for further optimization. In silico HTS, which uses computational docking to screen virtual libraries, offers a cost-effective alternative to physical screening and was successfully used to find indazole-derived ULK1 inhibitors. nih.gov

Emerging Research Avenues in the Synthesis and Biological Application of Polyfunctionalized Indazoles

The field of medicinal chemistry is continually evolving, with new synthetic methods enabling the creation of increasingly complex and diverse molecules. For polyfunctionalized indazoles, emerging research focuses on novel synthetic pathways and the exploration of new biological applications. researchgate.neteurekaselect.com

Modern synthetic strategies, including metal-catalyzed cross-coupling reactions and multicomponent reactions, provide efficient access to a wide range of substituted indazoles that were previously difficult to synthesize. eurekaselect.com These methods facilitate the systematic variation of substituents around the indazole core, which is essential for detailed SAR studies and lead optimization.

In terms of biological applications, there is a growing interest in developing multi-targeted agents that can modulate several disease-relevant pathways simultaneously. nih.gov The heavily substituted nature of a compound like this compound makes it an intriguing candidate for such a role. Future work will likely focus on designing indazoles that act as dual or poly-pharmacological agents for complex diseases like cancer. nih.gov Additionally, the application of indazoles as antimicrobial and antifungal agents is an area of active research, driven by the urgent need for new treatments to combat rising drug resistance. orientjchem.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.